Methyl 6-amino-1H-indazole-3-carboxylate
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Overview
Description
Methyl 6-amino-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indazole core with an amino group at the 6-position and a carboxylate ester at the 3-position, making it a valuable scaffold for drug development and other scientific research applications.
Mechanism of Action
Target of Action
Methyl 6-amino-1H-indazole-3-carboxylate, like other indazole derivatives, has been found to have a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Mode of Action
For example, some indazole derivatives act as inhibitors of enzymes, blocking their activity and thus preventing the biochemical reactions they catalyze . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Given the known activities of indazole derivatives, it can be inferred that the compound may affect pathways related to inflammation, cancer, and other diseases . For instance, by inhibiting COX-2, indazole derivatives can disrupt the synthesis of prostaglandins, molecules that play key roles in inflammation .
Result of Action
Indazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . These effects are likely the result of the compound’s interactions with its cellular targets.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. The resulting indole intermediate can then be further functionalized to introduce the amino and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 6-amino-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- Methyl 4-methoxy-1H-indazole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
These compounds share a similar indazole or indole core but differ in the substituents attached to the ring system. The unique combination of the amino group and carboxylate ester in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOTWJZRCUWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851652-52-3 |
Source
|
Record name | Methyl 6-amino-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851652-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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